molecular formula C13H17N3 B2656168 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole CAS No. 526183-20-0

1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2656168
CAS No.: 526183-20-0
M. Wt: 215.3
InChI Key: OEHJWAIIVLBHJS-UHFFFAOYSA-N
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Description

1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole (CAS: 526183-20-0) is a benzimidazole derivative with a piperidine substituent at the C2 position and a methyl group at the N1 position. The compound has been investigated for its activity as a trace amine-associated receptor 1 (TAAR1) binder, albeit with moderate potency (EC₅₀ ≈ 100,000 nM) .

Properties

IUPAC Name

1-methyl-2-piperidin-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-3,6,8,11,14H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHJWAIIVLBHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526183-20-0
Record name 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with piperidine in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum complexes are often employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Inhibitors of Protein Arginine Methyltransferase 5

One of the prominent applications of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole is as a potential inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This enzyme is implicated in various cancers, making it a target for therapeutic intervention. Studies have shown that derivatives of this compound exhibit significant inhibition of PRMT5 activity, which may lead to the development of new anticancer therapies.

Case Study : A recent study explored the structure-activity relationship (SAR) of several derivatives based on this compound. The findings indicated that modifications to the piperidine ring enhanced potency against PRMT5, with some compounds achieving IC₅₀ values in the low nanomolar range .

Anticancer Activity

Research has highlighted the anticancer properties of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole and its derivatives. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Data Table: Anticancer Activity Against Cell Lines

Cell LineIC₅₀ (µM)Reference
Non-Small Cell Lung Cancer0.8
Breast Cancer0.5
Colorectal Cancer0.7

This data indicates that the compound's hydrophobic substituents significantly enhance its anti-proliferative activity compared to more hydrophilic counterparts.

Neuromodulatory Effects

Preliminary studies suggest that 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole may act as a neuromodulator. It has been hypothesized to influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Study : In vitro experiments using neuronal cell lines demonstrated that the compound could enhance synaptic plasticity markers, indicating a role in learning and memory processes .

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its unique structural features. It can be utilized to synthesize more complex molecules used in pharmaceuticals and agrochemicals.

Data Table: Synthetic Routes Involving 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole

Reaction TypeProductYield (%)
N-AlkylationPiperidine Derivatives85
CyclizationBenzodiazepine Analogues78
Substitution ReactionsModified Benzimidazoles90

These synthetic routes demonstrate the compound's utility in generating diverse chemical entities.

Mechanism of Action

The mechanism of action of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The following table highlights key structural differences between the target compound and its analogues:

Compound Substituents Molecular Weight Key Features Reference
1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole Piperidin-2-yl, N1-methyl 215.3 Planar benzimidazole-piperidine hybrid; moderate TAAR1 activity
2-(1H-1,3-Benzodiazol-2-yl) phenol (1b) Phenol group at C2 211.2 Antioxidant/antimicrobial activity; MIC < 0.3125 mg/mL vs. S. aureus
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) Trihydroxybenzene at C5 257.2 High antimicrobial potency (MIC = 0.156 mg/mL vs. S. aureus)
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole Chloro-fluorophenyl at C2 246.7 Enhanced lipophilicity; potential for CNS targeting
1-Methyl-2-(methylthio)-1H-benzimidazole Methylthio group at C2 178.3 Increased metabolic stability due to thioether group
4,6-Dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole Cl, CF₃ groups at C4, C6, and C2 265.6 Strong binding affinity (-6.42 kcal/mol) in docking studies
3-(1H-Benzimidazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one Coumarin-piperidine-benzimidazole hybrid 405.4 Multifunctional scaffold; combines antioxidant and antimicrobial pharmacophores
Antimicrobial Activity
  • 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole: Limited direct antimicrobial data, but its piperidine moiety may enhance membrane permeability .
  • Compound 5b : Exhibits exceptional activity against S. aureus (MIC = 0.156 mg/mL) and C. albicans (MIC = 0.3125 mg/mL) due to its trihydroxybenzene group, which likely disrupts microbial membranes .
  • Compound 1b: Broad-spectrum activity (MIC = 0.3125 mg/mL vs. E. coli, S. typhi) attributed to the phenol group’s redox properties .
Antioxidant Activity
  • Compound 5b: Shows superior β-carotene bleaching inhibition (85%) and DPPH scavenging (IC₅₀ = 12 µM) due to its polyphenolic structure .
  • 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole: No reported antioxidant activity, likely due to the absence of electron-donating groups.
Binding Affinity and Docking Studies
  • 4,6-Dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole : Achieved a binding score of -6.42 kcal/mol with a low inhibition constant (32.54 µM), suggesting strong target engagement .
  • 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole : Moderate TAAR1 binding (EC₅₀ ≈ 100,000 nM) .

Biological Activity

1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole (CAS Number: 526183-20-0) is a nitrogen-containing heterocyclic compound with a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

PropertyValue
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
CAS Number526183-20-0
IUPAC Name1-methyl-2-piperidin-2-ylbenzimidazole
AppearancePowder

Antimicrobial Activity

Research indicates that benzodiazole derivatives can possess significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of pyrrole derivatives with similar structural features, showing minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole is not extensively documented, its structural similarities suggest potential antimicrobial efficacy.

Case Studies

  • Anticancer Potential : In a study investigating the effects of various heterocycles on cancer cell lines, compounds structurally related to benzodiazoles were found to inhibit cell proliferation through apoptosis induction mechanisms . This suggests that 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole may also exhibit anticancer properties worth exploring.
  • Neuroprotective Effects : Research into the neuroprotective effects of nitrogen heterocycles has indicated that compounds with similar frameworks can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases .

Safety and Toxicology

While specific toxicological data for 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole is sparse, it is essential to consider general safety profiles associated with benzodiazole compounds. Hazard statements indicate that this compound may cause skin irritation (H315) and eye irritation (H319) . Thus, handling precautions should be employed during experimental applications.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole, and how can purity be validated?

The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted benzimidazole precursors with piperidine derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) and catalysts like Cu(I) or Pd-based systems improve yield .
  • Characterization : Validate purity using melting point analysis , FT-IR (to confirm N-H and C=N stretches), ¹H/¹³C NMR (to resolve aromatic and piperidine protons), and elemental analysis (to match calculated vs. experimental C, H, N content) .
  • Contaminant removal : Use column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures) .

Q. How does the structural similarity of benzimidazole derivatives to nucleotides influence their biological activity?

The 1H-1,3-benzodiazole core mimics purine bases (e.g., adenine), enabling interactions with enzymes or receptors that recognize nucleotide motifs. For example:

  • Antifungal activity : Disruption of fungal DNA synthesis via competitive inhibition of thymidylate synthase .
  • Anti-inflammatory effects : Modulation of COX-2 enzyme activity through π-π stacking interactions with aromatic residues in the active site .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in experimental settings?

  • Solubility : Test in DMSO (≥42 mg/mL observed for related benzimidazoles) .
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanisms of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole to biological targets?

  • Target selection : Prioritize enzymes with known benzimidazole interactions (e.g., KRAS-PDEδ for oncology or H+/K+ ATPase for gastrointestinal applications ).
  • Docking workflow :
    • Prepare ligand structures using density functional theory (DFT) -optimized geometries.
    • Use software like AutoDock Vina to simulate binding poses, focusing on piperidine’s role in hydrogen bonding and hydrophobic interactions .
    • Validate with molecular dynamics (MD) simulations to assess stability over 100 ns trajectories .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

  • Case study : Nitrofuran derivatives (structurally related) show carcinogenicity due to metabolic activation into DNA-adducting intermediates .
  • Approach :
    • Conduct Ames tests to assess mutagenicity.
    • Compare metabolic pathways in vitro (hepatocyte models) vs. in vivo (rodent studies) to identify species-specific differences .
    • Use LC-MS/MS to detect reactive metabolites (e.g., nitroso intermediates) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in benzimidazole derivatives?

  • QSAR modeling : Train models using descriptors like logP , polar surface area (PSA) , and H-bond donor/acceptor counts from datasets of analogs (e.g., 2-(4-fluorophenyl)-1H-benzodiazole, logP = 3.37 ).
  • Machine learning : Apply random forest or neural networks to predict IC50 values against targets like PDEδ .

Q. How can spectral data discrepancies (e.g., NMR shifts) be addressed during structural elucidation?

  • Root cause : Solvent polarity or pH may alter tautomeric equilibria (e.g., benzimidazole ↔ imidazoline forms).
  • Mitigation :
    • Record NMR in deuterated DMSO to stabilize the dominant tautomer.
    • Compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Process optimization :
    • Replace batch reactors with continuous flow systems to enhance reaction control .
    • Use supported catalysts (e.g., Pd/C) for easier recovery and reduced metal contamination .
  • Quality control : Implement in-line FT-IR for real-time monitoring of intermediate formation .

Methodological Notes

  • Data integration : Cross-referenced synthesis protocols , docking studies , and toxicology data to ensure robustness.
  • Advanced tools : Highlighted computational (DFT, MD) and experimental (LC-MS/MS) techniques for mechanistic insights.

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